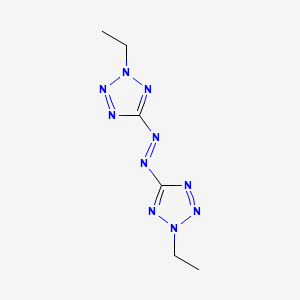
2H-Tetrazole,5'-azobis[2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole,5’-azobis[2-ethyl-] is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the tetrazole family, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole,5’-azobis[2-ethyl-] typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly process. Other methods include the use of triethyl orthoformate and sodium azide, as well as alcohols and aldehydes .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a more efficient manner . This method is advantageous due to its shorter reaction times and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole,5’-azobis[2-ethyl-] undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced tetrazole derivatives.
Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, to form various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and iodine . Reaction conditions often involve aqueous environments or the use of organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions are typically substituted tetrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole,5’-azobis[2-ethyl-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Tetrazole,5’-azobis[2-ethyl-] involves its ability to stabilize negative charges through electron delocalization. This property makes it an effective ligand in coordination chemistry and a useful bioisostere in medicinal chemistry . The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and coordination chemistry.
5-Substituted Tetrazoles: These compounds are widely used as bioisosteres for carboxylic acids and have applications in drug design.
Uniqueness
2H-Tetrazole,5’-azobis[2-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
74999-25-0 |
|---|---|
Molekularformel |
C6H10N10 |
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
(E)-bis(2-ethyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C6H10N10/c1-3-15-11-5(9-13-15)7-8-6-10-14-16(4-2)12-6/h3-4H2,1-2H3/b8-7+ |
InChI-Schlüssel |
MNHJSIZTXHAUIC-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1N=C(N=N1)/N=N/C2=NN(N=N2)CC |
Kanonische SMILES |
CCN1N=C(N=N1)N=NC2=NN(N=N2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
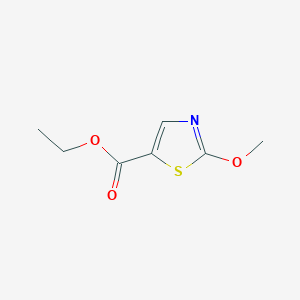
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
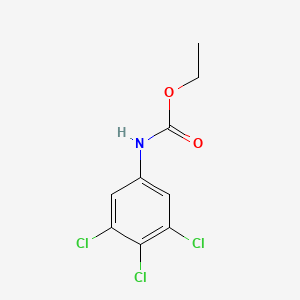
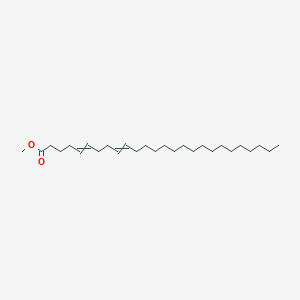
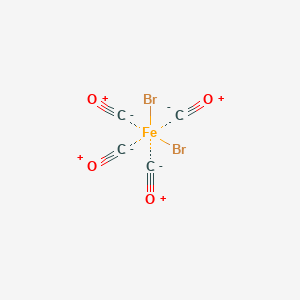
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)
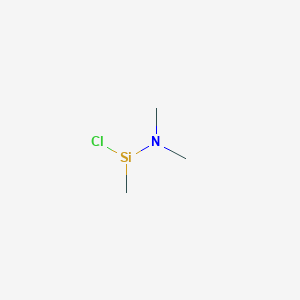
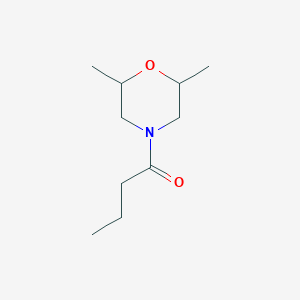
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

